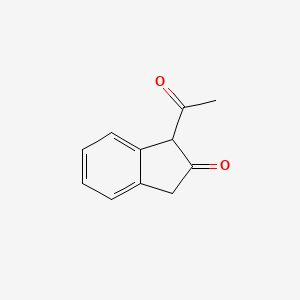
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylpyridinyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with 6-methyl-2-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloroethyl isocyanate+6-Methyl-2-aminopyridine→this compound
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically affects the chloroethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the urea moiety or the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols. This leads to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The pyridine ring may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(6-methylpyridin-2-yl)urea can be compared with other urea derivatives and pyridine-containing compounds. Similar compounds include:
1-(2-Chloroethyl)-3-(2-pyridyl)urea: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridine ring is different, leading to variations in chemical properties.
1-(2-Chloroethyl)-3-(6-chloropyridin-2-yl)urea: Contains a chlorine atom on the pyridine ring, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93701-52-1 |
|---|---|
Fórmula molecular |
C9H12ClN3O |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(6-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-7-3-2-4-8(12-7)13-9(14)11-6-5-10/h2-4H,5-6H2,1H3,(H2,11,12,13,14) |
Clave InChI |
GBKBUBFFAJQPNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)



